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molecular formula C8H9NO2 B1606057 2-(Hydroxymethyl)benzamide CAS No. 33832-98-3

2-(Hydroxymethyl)benzamide

Cat. No. B1606057
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
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Patent
US04301283

Procedure details

143 g (0.948 moles) of 2-carbamoyl-benzyl alcohol, 2.3 g (0.0226 moles) of sodium bromide, 6.7 g of Adogen 464 and 806 ml of isopropyl acetate were stirred together in a two liter flask and cooled in a water bath. 504 ml of a 14% w/v solution of sodium hypochlorite (1.0 mole) was added to the stirred mixture over 40 minutes and at 30° C. Vigorous agitation was maintained during the addition and for a further 2 hours. The two-phase reaction mixture was then warmed to 50° C. to dissolve all solids. The organic phase was separated and the medium distilled off. The formed solid was recrystallized from 3 volumes of toluene to form 99 g of the desired product as a pale brown solid; m.p. 112° C.; yield 70%.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
806 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1C=C[CH:9]=[CH:8][C:5]=1CO)(=O)[NH2:2].Cl[O-].[Na+].[C:15]([O:18][CH:19]([CH3:21])C)(=[O:17])C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].[Br-].[Na+]>[O:17]=[C:15]1[NH:2][C:1]2[CH:4]=[CH:5][CH:8]=[CH:9][C:21]=2[CH2:19][O:18]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
C(N)(=O)C1=C(CO)C=CC=C1
Name
Quantity
806 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
6.7 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Br-].[Na+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
Vigorous agitation was maintained during the addition and for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The two-phase reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
the medium distilled off
CUSTOM
Type
CUSTOM
Details
The formed solid was recrystallized from 3 volumes of toluene

Outcomes

Product
Name
Type
product
Smiles
O=C1OCC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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